molecular formula C10H16O6 B12333751 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate CAS No. 2006277-91-2

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate

Cat. No.: B12333751
CAS No.: 2006277-91-2
M. Wt: 232.23 g/mol
InChI Key: KMAPLIHGFWDDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H16O6 and a molecular weight of 232.23 g/mol. It is also known by its IUPAC name, 2-O-ethyl 1-O,1-O-dimethyl propane-1,1,2-tricarboxylate. This compound is a useful research chemical and is often used as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate typically involves the esterification of propane-1,1,2-tricarboxylic acid with ethanol and methanol under acidic conditions. The reaction is carried out by heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Propane-1,1,2-tricarboxylic acid and ethanol/methanol.

    Reduction: Corresponding alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and other proteins, potentially affecting their activity and function.

Comparison with Similar Compounds

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate can be compared with other similar compounds, such as:

    Propane-1,1,2-tricarboxylic acid: The parent compound from which it is derived.

    1,1-Dimethyl 2-(1-Methoxy-1-oxomethyl)propane-1,1-dicarboxylate: A similar compound with a methoxy group instead of an ethoxy group.

    1,1-Dimethyl 2-(1-Propoxy-1-oxomethyl)propane-1,1-dicarboxylate: A similar compound with a propoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

2006277-91-2

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

2-O-ethyl 1-O,1-O-dimethyl propane-1,1,2-tricarboxylate

InChI

InChI=1S/C10H16O6/c1-5-16-8(11)6(2)7(9(12)14-3)10(13)15-4/h6-7H,5H2,1-4H3

InChI Key

KMAPLIHGFWDDNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.